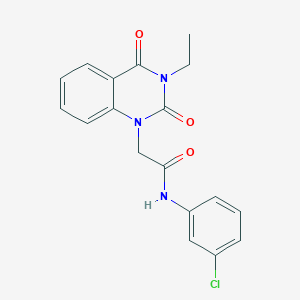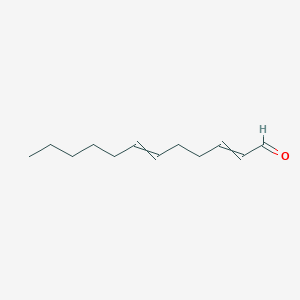
(2-Iodo-6-methylpyridin-4-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Iodo-6-methylpyridin-4-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with an iodine atom and a methyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Iodo-6-methylpyridin-4-yl)boronic acid typically involves the borylation of the corresponding halopyridine derivative. One common method is the Miyaura borylation reaction, which involves the reaction of 2-iodo-6-methylpyridine with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale boronic acid synthesis can be applied. These methods often involve continuous flow processes and the use of efficient catalysts to maximize yield and minimize waste .
Analyse Des Réactions Chimiques
Types of Reactions: (2-Iodo-6-methylpyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is one of the most common reactions involving boronic acids.
Substitution: The iodine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Bases: Such as potassium carbonate or sodium hydroxide for various reactions.
Major Products Formed:
Biaryl Compounds: From Suzuki-Miyaura coupling.
Alcohols or Phenols: From oxidation reactions.
Substituted Pyridines: From nucleophilic substitution reactions .
Applications De Recherche Scientifique
(2-Iodo-6-methylpyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (2-Iodo-6-methylpyridin-4-yl)boronic acid in chemical reactions typically involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired product . The boronic acid group can also form reversible covalent bonds with diols and other nucleophiles, which is the basis for its use in sensing applications .
Comparaison Avec Des Composés Similaires
Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.
4-Bromophenylboronic Acid: Another halogenated boronic acid used in cross-coupling reactions.
2-Methylpyridin-4-ylboronic Acid: A similar compound without the iodine substitution
Uniqueness: (2-Iodo-6-methylpyridin-4-yl)boronic acid is unique due to the presence of both an iodine atom and a methyl group on the pyridine ring. This combination of substituents can influence the reactivity and selectivity of the compound in various chemical reactions, making it a versatile reagent in organic synthesis .
Propriétés
Formule moléculaire |
C6H7BINO2 |
|---|---|
Poids moléculaire |
262.84 g/mol |
Nom IUPAC |
(2-iodo-6-methylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C6H7BINO2/c1-4-2-5(7(10)11)3-6(8)9-4/h2-3,10-11H,1H3 |
Clé InChI |
CFVDCXXRLSDPOF-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=NC(=C1)I)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(2-methoxyphenyl)-1-methyl-3-pentyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14090136.png)


![1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(furan-2-ylmethyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090161.png)

![3-(5-Chloro-2-hydroxy-4-methyl-phenyl)-4-(3-methoxy-phenyl)-5-pyridin-3-ylmethyl-4,5-dihydro-1H-pyrro lo[3,4-c]pyrazol-6-one](/img/structure/B14090169.png)




![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(2-hydroxyethyl)-4-[4-(methylsulfanyl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14090206.png)



